molecular formula C8H14O B13619793 1-Tert-butylcyclopropane-1-carbaldehyde

1-Tert-butylcyclopropane-1-carbaldehyde

Cat. No.: B13619793
M. Wt: 126.20 g/mol
InChI Key: MTSOEZAPAKGREP-UHFFFAOYSA-N
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Description

1-Tert-butylcyclopropane-1-carbaldehyde is a cyclopropane derivative featuring a tert-butyl group and an aldehyde functional group at the 1-position of the strained three-membered ring. Its molecular formula is C₈H₁₂O, with a molecular weight of 124.18 g/mol. The compound’s structure combines the steric bulk of the tert-butyl group with the reactivity of the aldehyde moiety, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

1-tert-butylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H14O/c1-7(2,3)8(6-9)4-5-8/h6H,4-5H2,1-3H3

InChI Key

MTSOEZAPAKGREP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(CC1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butylcyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a carbene or carbenoid reagent. The tert-butyl group can be introduced via alkylation reactions, and the aldehyde functionality can be added through oxidation of a corresponding alcohol or via formylation reactions.

Industrial Production Methods: Industrial production of 1-tert-butylcyclopropane-1-carbaldehyde typically involves large-scale cyclopropanation reactions using metal catalysts to ensure high yields and selectivity. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can participate in substitution reactions, often facilitated by strong acids or bases.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

1-Tert-butylcyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and cyclopropane derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butylcyclopropane-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the cyclopropane ring can undergo ring-opening reactions under specific conditions. These interactions can lead to the formation of new chemical entities with distinct properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-tert-butylcyclopropane-1-carbaldehyde with structurally analogous compounds, emphasizing differences in molecular properties, reactivity, and applications.

Table 1: Comparative Data for Cyclopropane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Identifier/CAS Key Functional Groups
1-Tert-butylcyclopropane-1-carbaldehyde C₈H₁₂O 124.18 N/A N/A Aldehyde, tert-butyl
N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide C₈H₁₆ClNO₂S 237.73 95% EN300-365350 Sulfonamide, chloromethyl
1-[(tert-butyldimethylsilyl)oxy]cyclopentane-1-carboxaldehyde C₁₂H₂₂O₂Si 238.39 95% EN300-365729 Silyl ether, carboxaldehyde
Hydrobromide derivative C₅H₈Br₂N₂ 279.94 N/A N/A Bromide, amine

Key Findings:

Structural and Functional Differences The sulfonamide derivative (C₈H₁₆ClNO₂S) incorporates a chloromethyl group and a sulfonamide moiety, enhancing its polarity and stability compared to the aldehyde-containing target compound. This makes it more suitable for applications requiring hydrolytic resistance . The silyl ether derivative (C₁₂H₂₂O₂Si) replaces the aldehyde with a silyl-protected hydroxyl group, significantly increasing its molecular weight (238.39 g/mol vs. 124.18 g/mol) and altering its solubility profile. Silyl ethers are typically employed as protective groups in multi-step syntheses . The hydrobromide derivative (C₅H₈Br₂N₂) lacks the tert-butyl group but includes bromine atoms, which increase its density and reactivity in nucleophilic substitutions.

Reactivity and Applications

  • Aldehyde Group Reactivity : The target compound’s aldehyde group enables nucleophilic additions (e.g., Grignard reactions), whereas the sulfonamide derivative’s stability favors its use in drug design (e.g., protease inhibitors) .
  • Steric Effects : The tert-butyl group in the target compound imposes steric hindrance, limiting unwanted side reactions in crowded molecular environments. This contrasts with the smaller substituents in the hydrobromide derivative, which permit faster reaction kinetics.
  • Purity Considerations : Both the sulfonamide and silyl ether derivatives are reported at 95% purity, suggesting standardized synthetic protocols for cyclopropane-based intermediates .

Thermodynamic and Spectroscopic Data

  • While specific data for 1-tert-butylcyclopropane-1-carbaldehyde are unavailable, related compounds exhibit distinct NMR and IR profiles. For example, the silyl ether derivative’s Si-O bond generates a characteristic ~1100 cm⁻¹ IR absorption, absent in the aldehyde-containing target compound .

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